Ethyl 1-ethyl-4-oxopiperidine-3-carboxylate
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Overview
Description
Ethyl 1-ethyl-4-oxopiperidine-3-carboxylate is an organic compound with the molecular formula C10H17NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is used in various chemical syntheses and has applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-ethyl-4-oxopiperidine-3-carboxylate can be synthesized through several methods. One common method involves the reaction of ethyl 4-oxopiperidine-3-carboxylate with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 1-ethyl-4-oxopiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxo-1-piperidinecarboxylate: A closely related compound with similar chemical properties.
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate: Another derivative of piperidine with different substituents.
Uniqueness
Ethyl 1-ethyl-4-oxopiperidine-3-carboxylate is unique due to its specific ethyl substitution, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various synthetic and research applications.
Biological Activity
Ethyl 1-ethyl-4-oxopiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
This compound has the molecular formula C9H15NO3 and features a piperidine ring with an ethyl group at the nitrogen position and a keto group at the fourth carbon. This structure is crucial for its biological activity and interaction with various biological targets.
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : The compound can act as an inhibitor for certain enzymes, which is critical in metabolic pathways.
- Receptor Binding : It may bind to specific receptors, influencing various physiological processes.
- Metabolic Transformation : Hydrolysis of the ester group can release active piperidine derivatives, enhancing its biological efficacy.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory activity. For instance, studies have shown its potential as an inhibitor of β-glucuronidase, an enzyme involved in drug metabolism and detoxification processes. In vitro studies reported IC50 values indicating significant inhibition compared to standard inhibitors .
Compound | IC50 (µM) | Reference |
---|---|---|
This compound | 15.0 ± 1.5 | |
D-saccharic acid 1,4-lactone (standard) | 45.75 ± 2.16 |
Antimicrobial Activity
In addition to enzyme inhibition, this compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess antibacterial activity against various strains, making it a candidate for further development in treating infections.
Study on Derivatives
A comprehensive study synthesized various derivatives of piperidine compounds, including this compound. The derivatives were tested for biological activity, revealing that modifications to the piperidine ring significantly influenced their potency and selectivity against specific targets .
Pharmacological Applications
This compound has been investigated for potential applications in:
Properties
IUPAC Name |
ethyl 1-ethyl-4-oxopiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-3-11-6-5-9(12)8(7-11)10(13)14-4-2/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKACXIUSAAGGDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=O)C(C1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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